Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro- Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-
Brand Name: Vulcanchem
CAS No.: 63164-64-7
VCID: VC17087999
InChI: InChI=1S/C11H13ClN2O6S/c12-7-5-8(14-3-1-2-10(15)16)6(11(17)18)4-9(7)21(13,19)20/h4-5,14H,1-3H2,(H,15,16)(H,17,18)(H2,13,19,20)
SMILES:
Molecular Formula: C11H13ClN2O6S
Molecular Weight: 336.75 g/mol

Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-

CAS No.: 63164-64-7

Cat. No.: VC17087999

Molecular Formula: C11H13ClN2O6S

Molecular Weight: 336.75 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro- - 63164-64-7

Specification

CAS No. 63164-64-7
Molecular Formula C11H13ClN2O6S
Molecular Weight 336.75 g/mol
IUPAC Name 2-(3-carboxypropylamino)-4-chloro-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C11H13ClN2O6S/c12-7-5-8(14-3-1-2-10(15)16)6(11(17)18)4-9(7)21(13,19)20/h4-5,14H,1-3H2,(H,15,16)(H,17,18)(H2,13,19,20)
Standard InChI Key WMDSZKSYGKBADC-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NCCCC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(3-carboxypropylamino)-4-chloro-5-sulfamoylbenzoic acid, reflects its intricate structure. The benzene ring is substituted at positions 2, 4, and 5 with a 3-carboxypropylamino group, a chlorine atom, and a sulfamoyl group (-SO2_2NH2_2), respectively. The carboxylic acid (-COOH) at position 1 enhances its hydrophilicity and potential for salt formation.

Table 1: Key Chemical Properties

PropertyValue
CAS No.63164-64-7
Molecular FormulaC11H13ClN2O6S\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}_6\text{S}
Molecular Weight336.75 g/mol
IUPAC Name2-(3-Carboxypropylamino)-4-chloro-5-sulfamoylbenzoic acid
SolubilityModerate in polar solvents (e.g., DMSO, water at acidic/basic pH)

The Standard InChI key provided in the search results (InChI=1S/C11H13ClN2O6S/c12-7-5-8(...)) confirms the stereochemical configuration and connectivity.

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous sulfonamide-containing benzoic acids are typically characterized using:

  • 1H^1\text{H} NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm), sulfonamide NH2_2 (δ 7.8 ppm), and carboxylic acid protons (δ 13.6 ppm) .

  • IR Spectroscopy: Stretching vibrations for -SO2_2- (1350–1160 cm1^{-1}), -COOH (2500–3300 cm1^{-1}), and -NH (3300–3500 cm1^{-1}).

  • Mass Spectrometry: Molecular ion peak at m/z 336.75 and fragments corresponding to the loss of -COOH (-44 Da) and -SO2_2NH2_2 (-96 Da).

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, often starting with a substituted benzoic acid precursor. A plausible route includes:

  • Sulfonation: Introduction of the sulfonamide group via reaction with sulfamoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3).

  • Chlorination: Electrophilic aromatic substitution using Cl2_2 or SO2_2Cl2_2 to introduce the chloro group at position 4.

  • Amination: Coupling of 3-carboxypropylamine to position 2 via nucleophilic substitution or reductive amination.

A related synthesis of 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) demonstrates the hydrolysis of a methyl ester using lithium hydroxide in tetrahydrofuran/water, achieving an 81.3% yield . This suggests that ester-to-acid conversion is a viable final step in the target compound’s synthesis.

Reaction Mechanisms

Key mechanistic steps include:

  • Electrophilic Aromatic Substitution: Chlorination and sulfonation proceed via intermediate arenium ions stabilized by the electron-donating amino group.

  • Nucleophilic Acyl Substitution: Amination at position 2 likely involves attack by the amine on an activated carbonyl intermediate.

Applications in Pharmaceuticals and Biochemistry

Drug Development

The compound’s multifunctionality makes it a candidate for:

  • Prodrugs: The carboxylic acid can form esters or amides to enhance bioavailability.

  • Targeted Therapies: Functionalization of the amino group enables conjugation to antibodies or nanoparticles for drug delivery.

Biochemical Probes

Its affinity for metalloenzymes like CAs could be exploited in activity-based protein profiling or diagnostic imaging .

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